(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol
Brand Name: Vulcanchem
CAS No.: 423768-62-1
VCID: VC2431815
InChI: InChI=1S/C9H8N2OS/c12-6-8-9(10-11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2
SMILES: C1=CC=C(C=C1)C2=C(SN=N2)CO
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol

(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol

CAS No.: 423768-62-1

Cat. No.: VC2431815

Molecular Formula: C9H8N2OS

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol - 423768-62-1

Specification

CAS No. 423768-62-1
Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
IUPAC Name (4-phenylthiadiazol-5-yl)methanol
Standard InChI InChI=1S/C9H8N2OS/c12-6-8-9(10-11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2
Standard InChI Key CCCGCSZUTJHLFD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(SN=N2)CO
Canonical SMILES C1=CC=C(C=C1)C2=C(SN=N2)CO

Introduction

Chemical Identity and Structure

(4-Phenyl-1,2,3-thiadiazol-5-yl)methanol is an organic compound characterized by its distinctive heterocyclic structure. The molecule contains a five-membered 1,2,3-thiadiazole ring with a phenyl group at the 4-position and a hydroxymethyl group (-CH2OH) at the 5-position. This structural arrangement contributes to its versatility in chemical reactions and biological interactions.

Basic Identification

The compound is primarily identified through the following parameters:

ParameterValue
CAS Registry Number423768-62-1
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
IUPAC Name(4-phenyl-1,2,3-thiadiazol-5-yl)methanol

The CAS number serves as a unique identifier for this specific chemical compound in scientific literature and commercial databases, facilitating accurate information retrieval and regulatory compliance.

Structural Representation

The molecular structure can be represented through various chemical notation systems that encode its atomic arrangement and connectivity:

Notation SystemRepresentation
Standard InChIInChI=1S/C9H8N2OS/c12-6-8-9(10-11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2
Standard InChIKeyCCCGCSZUTJHLFD-UHFFFAOYSA-N
Canonical SMILESOCc1snnc1c1ccccc1

These standardized notations enable precise digital representation of the compound's structure for computational analysis, database searching, and structure-activity relationship studies .

Physical and Chemical Properties

The physical and chemical properties of (4-phenyl-1,2,3-thiadiazol-5-yl)methanol determine its behavior in various environments and its potential applications in chemical processes.

Physical Properties

The compound exhibits distinctive physical characteristics that influence its handling, storage, and application parameters:

PropertyValue
Physical StateSolid
ColorNot specified in source material
Density1.33 g/cm³
Melting Point113°C
Boiling Point392°C at 760 mmHg
Flash Point190.9°C
Vapor Pressure7.56E-07 mmHg at 25°C
Refractive Index1.637

These physical properties are crucial for determining appropriate handling procedures, purification methods, and formulation strategies for research and industrial applications .

Chemical Properties and Reactivity

The chemical behavior of (4-phenyl-1,2,3-thiadiazol-5-yl)methanol is influenced by its functional groups and heterocyclic structure. The thiadiazole ring contributes to its potential biological activity, while the hydroxymethyl group enhances its solubility in polar solvents and provides a handle for further chemical modifications. The phenyl substituent affects electronic properties and influences interactions with biological targets. The presence of nitrogen and sulfur atoms in the thiadiazole ring creates potential for coordination with metal ions and participation in hydrogen bonding networks .

The compound's reactivity is primarily determined by:

  • The hydroxyl group, which can participate in esterification, oxidation, and substitution reactions

  • The thiadiazole ring system, which exhibits aromatic character and can undergo electrophilic substitution reactions under specific conditions

  • The phenyl group, which provides opportunities for further functionalization through established aromatic chemistry methodologies

Solubility Characteristics

For practical applications in research and synthesis, understanding the solubility profile of (4-phenyl-1,2,3-thiadiazol-5-yl)methanol is essential:

Solvent TypeSolubility Behavior
DMSOSoluble (commonly used for stock solution preparation)
Polar Organic SolventsModerate to good solubility expected
WaterLimited solubility expected due to the phenyl group

The hydroxymethyl group enhances solubility in polar solvents compared to similar structures lacking this functionality. For preparation of stock solutions, approximately 5.2018 mL of solvent is required for every 1 mg of (4-phenyl-1,2,3-thiadiazol-5-yl)methanol to achieve a 1 mM concentration .

Applications and Research Value

(4-Phenyl-1,2,3-thiadiazol-5-yl)methanol represents a valuable molecular entity with diverse potential applications across several scientific domains.

Pharmaceutical Research Applications

The compound's structural features make it particularly interesting for medicinal chemistry investigations:

  • As a heterocyclic building block for drug discovery programs

  • In structure-activity relationship studies exploring thiadiazole-based pharmacophores

  • As an intermediate in the synthesis of more complex bioactive molecules

Thiadiazole-containing compounds frequently exhibit various biological activities including antimicrobial, antifungal, and anticancer properties, suggesting similar potential for (4-phenyl-1,2,3-thiadiazol-5-yl)methanol or its derivatives .

Chemical Research Applications

Beyond pharmaceutical applications, the compound serves several functions in basic chemical research:

  • As a model compound for studying the chemistry of 1,2,3-thiadiazoles

  • In the development of novel synthetic methodologies

  • As a precursor for specialized materials with unique properties

The hydroxymethyl functionality provides a convenient handle for further derivatization, making the compound valuable as a versatile synthetic intermediate .

Research Methodology Considerations

When utilizing (4-phenyl-1,2,3-thiadiazol-5-yl)methanol in research settings, stock solution preparation requires careful consideration:

Desired ConcentrationSolvent Volume Required per 1 mg
1 mM5.2018 mL
5 mM1.0404 mL
10 mM0.5202 mL

Proper preparation and storage of solutions are critical for maintaining compound integrity and ensuring experimental reproducibility .

SupplierPurityPackage SizePrice Range
Commercial Supplier 195%1g - 10g€139.00 - €593.00
American Custom Chemicals95%1g$703.14
American Custom Chemicals95%5g$1,204.62
American Custom Chemicals95%10g$1,836.51
TRCNot specified100mg$110.00
AlichemNot specified5g$1,538.25

This pricing information indicates the compound's positioning as a specialty research chemical with moderate to high value per unit mass, reflecting its specialized synthesis requirements and limited production volumes .

Market Trends and Forecast

While specific market analysis for (4-phenyl-1,2,3-thiadiazol-5-yl)methanol is limited in the search results, the broader market for heterocyclic building blocks in drug discovery and chemical research continues to expand. The compound is part of the growing segment of specialized heterocyclic intermediates that support innovation in pharmaceutical and materials science research. Market reports tracking this specific compound suggest organized monitoring of production capacity, value, and cost/profit metrics, indicating commercial interest beyond purely academic research applications .

Storage ParameterRecommendation
Temperature2-8°C (refrigerated)
ContainerSealed storage, away from moisture
Other ConsiderationsProtect from strong oxidizing agents

For prepared solutions, stability can be maximized by:

  • Storing solutions at -80°C for up to 6 months

  • Storing solutions at -20°C for up to 1 month

  • Avoiding repeated freeze-thaw cycles

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator